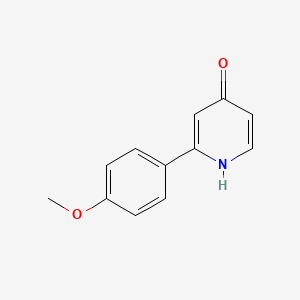
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid (FMPPA) is a novel compound with potential applications in the field of biochemistry and pharmaceutical research. FMPPA is a small molecule that is composed of a six-membered ring containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. FMPPA is also known for its ability to form stable complexes with metal ions, which makes it a useful tool in biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not yet fully understood. It is thought to act as a chelating agent, binding to metal ions and forming stable complexes. It is also thought to interact with proteins and other biomolecules, which could explain its ability to act as an inhibitor of some enzymes. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% have yet to be fully elucidated. However, it has been found to be a potent inhibitor of some enzymes, such as the enzyme cyclooxygenase-2. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to be a potent antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory and anti-cancer properties, which could make it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to form stable complexes with metal ions, making it a useful tool in biochemistry and pharmacology. However, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not without its limitations. It is a small molecule, making it difficult to work with in larger scale experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment.
Zukünftige Richtungen
Given the potential of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%, there are a number of potential future directions for research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its potential as a chelating agent, as well as its ability to form stable complexes with metal ions, could lead to new applications in biochemistry and pharmacology. Finally, further research into its antioxidant properties could lead to new therapeutic agents for the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been reported in various studies. The most common route of synthesis involves the condensation of 3-fluoro-4-methylphenol and picolinic acid in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80°C for two hours, and yields 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesis include the use of catalysts such as palladium and nickel, as well as the use of microwave irradiation.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used as a research tool in a number of scientific applications. It has been used as a chelating agent for metal ions, which can be used for a variety of purposes, such as in the synthesis of metal-organic frameworks. It has also been used as a ligand in the synthesis of metal-based drugs, such as platinum-based anticancer drugs. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used in the synthesis of a range of other compounds, such as oxazolidinones and imidazolidinones.
Eigenschaften
IUPAC Name |
6-amino-3-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-8(6-10(7)14)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVOQOSQBNXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














